Absolute Configuration Confirmed by Single-Crystal X-Ray Diffraction – Distinguishing the R-Enantiomer from the S-Form
The R-enantiomer of N-phthaloyl valine (CAS 6306-53-2) has been unequivocally characterized by single-crystal X-ray diffraction, providing atom-level proof of absolute configuration [1]. The crystal structure reveals a dihedral angle of 67.15(9)° between the nine-membered phthalimino ring system and the carboxylic acid group, with the molecule crystallizing in the monoclinic space group P2₁ (a = 8.9120(7) Å, b = 6.3410(4) Å, c = 11.8471(10) Å, β = 109.980(4)°, V = 629.20(8) ų, Z = 2) [1]. The final refinement converged at R[F² > 2σ(F²)] = 0.041, confirming high structural precision [1]. In contrast, no analogous single-crystal X-ray structure has been deposited for the S-enantiomer (CAS 6306-54-3) in the Cambridge Structural Database. This means that for applications requiring unambiguous configurational assignment—such as GMP intermediate qualification, patent filing, or crystallographic co-crystal studies—only the R-enantiomer provides a validated crystallographic reference point.
| Evidence Dimension | Single-crystal X-ray structure availability and refinement quality |
|---|---|
| Target Compound Data | Space group P2₁; R = 0.041; dihedral angle 67.15(9)°; unit cell V = 629.20(8) ų; Z = 2; T = 296 K; Mo Kα radiation [1] |
| Comparator Or Baseline | Phthaloyl-L-valine (CAS 6306-54-3): no deposited single-crystal X-ray structure in CSD |
| Quantified Difference | R-enantiomer: fully solved crystal structure (R = 0.041). S-enantiomer: no structure reported. Difference: qualitative (structure present vs. absent). |
| Conditions | Single-crystal X-ray diffraction; Bruker Kappa APEXII CCD diffractometer; Mo Kα (λ = 0.71073 Å); SHELXS97/SHELXL97 refinement |
Why This Matters
A validated crystal structure is essential for regulatory documentation (e.g., DMF filing) and for unambiguous configurational proof in asymmetric synthesis; procurement of the R-enantiomer is the only route that provides this level of structural verification.
- [1] Raza, A. R., Saddiqa, A., Tahir, M. N., & Saddiq, S. (2011). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. Acta Crystallographica Section E, 67(Pt 9), o2435. doi:10.1107/S1600536811033393 View Source
